2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that features a cyclopentyl group, an azetidine ring, and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via a sulfonylation reaction using isobutylsulfonyl chloride and a base such as triethylamine.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction using a cyclopentyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone
- 2-Cyclopentyl-1-(3-(ethylsulfonyl)azetidin-1-yl)ethanone
- 2-Cyclopentyl-1-(3-(propylsulfonyl)azetidin-1-yl)ethanone
Uniqueness
2-Cyclopentyl-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the isobutylsulfonyl group, which may impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)7-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBZEUGCBNJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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